BCL-XL Selectivity: Clezutoclax Binding Affinity and Permeabilized Cell Potency
Clezutoclax (as the BCL-XL-IN-3 warhead) demonstrates sub-nanomolar binding affinity for BCL-XL, with a Ki of less than 0.01 nM [1]. In cell viability assays using digitonin-permeabilized Molt-4 cells (which removes membrane barrier effects), clezutoclax exhibits an EC50 of 0.07 nM, compared to 77.8 nM in normal, non-permeabilized Molt-4 cells [1]. This ~1,100-fold difference in potency between permeabilized and intact cells underscores the intracellular delivery requirement for this BCL-XL inhibitor payload, providing the mechanistic rationale for its design as an ADC warhead rather than a standalone systemic agent [1].
| Evidence Dimension | BCL-XL inhibition potency (Ki) and cell viability (EC50) |
|---|---|
| Target Compound Data | Ki < 0.01 nM for BCL-XL; EC50 = 0.07 nM (digitonin-permeabilized Molt-4 cells); EC50 = 77.8 nM (normal Molt-4 cells) |
| Comparator Or Baseline | Venetoclax: Ki < 0.01 nM for BCL-2 (not BCL-XL); Navitoclax: dual BCL-2/BCL-XL inhibitor with platelet toxicity |
| Quantified Difference | ~1,100-fold potency difference between permeabilized and intact cells for clezutoclax |
| Conditions | In vitro binding assay; Molt-4 T-cell leukemia cell line with and without digitonin permeabilization |
Why This Matters
This sub-nanomolar affinity establishes clezutoclax as a high-potency BCL-XL inhibitor suitable for ADC payload applications, with the permeabilization data confirming that membrane permeability limits its activity as a free drug, validating the ADC delivery strategy.
- [1] MedChemExpress. Clezutoclax (BCL-XL-IN-3) Datasheet: BCL-XL inhibitor with Ki < 0.01 nM; EC50 = 0.07 nM (permeabilized) and 77.8 nM (normal) in Molt-4 cells. Product ID HY-137774. View Source
